molecular formula C13H13NO4S2 B11264392 Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11264392
M. Wt: 311.4 g/mol
InChI Key: CVQWQYZPODVWPN-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a methyl ester and a sulfamoyl group attached to a 3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfamoyl group.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: Studied for its antimicrobial properties.

    Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.

Industry

    Materials Science: Used in the development of organic electronic materials.

    Dye Synthesis: Precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C13H13NO4S2

Molecular Weight

311.4 g/mol

IUPAC Name

methyl 3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H13NO4S2/c1-9-4-3-5-10(8-9)14-20(16,17)11-6-7-19-12(11)13(15)18-2/h3-8,14H,1-2H3

InChI Key

CVQWQYZPODVWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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